MFCD18317160

Descripción

Such compounds often exhibit diverse biological activities, including enzyme inhibition or receptor modulation, and are synthesized via catalytic or solvent-based methods .

Propiedades

IUPAC Name |

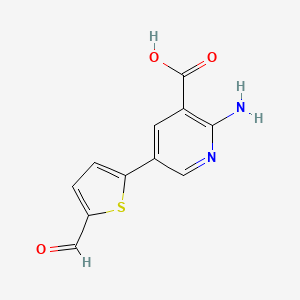

2-amino-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c12-10-8(11(15)16)3-6(4-13-10)9-2-1-7(5-14)17-9/h1-5H,(H2,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDZKPDTFLFQEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC(=C(N=C2)N)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687283 | |

| Record name | 2-Amino-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261947-08-3 | |

| Record name | 2-Amino-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Formylthiophen-2-yl)-2-aminonicotinic acid typically involves multi-step organic reactions. One common method includes the formylation of thiophene derivatives followed by the introduction of the aminonicotinic acid group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).

Major Products:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and other reduced forms of the formyl group.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, 5-(5-Formylthiophen-2-yl)-2-aminonicotinic acid is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including polymers and electronic components, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-aminonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The comparison below is based on structurally related compounds from the evidence, focusing on molecular properties, bioactivity, and synthesis methodologies.

Table 1: Molecular and Physicochemical Properties

Key Observations:

Structural Similarities :

- CAS 918538-05-3 (MFCD11044885) shares a chlorinated pyrazolo-triazine core, while CAS 1761-61-1 (MFCD00003330) features a brominated benzimidazole structure. MFCD18317160 is hypothesized to have a halogenated heterocyclic backbone, similar to these compounds .

- All three compounds exhibit low aqueous solubility (Log S < -2.5), suggesting challenges in formulation for biological applications .

Synthetic Routes :

- CAS 918538-05-3 : Synthesized via nucleophilic substitution using N-ethyl-N,N-diisopropylamine and iodides in dimethylformamide (DMF), yielding a 75–85% purity .

- CAS 1761-61-1 : Produced via green chemistry methods using A-FGO catalysts in tetrahydrofuran (THF), achieving 98% yield .

- MFCD18317160 : Likely requires similar catalytic or solvent-driven approaches, with optimization needed for halogenation steps .

Hazard warnings include skin/eye irritation (H315-H319) . CAS 1761-61-1: Classified as "soluble" (0.687 mg/mL) but carries acute toxicity risks (H302). No significant enzyme inhibition reported . MFCD18317160: Predicted to have similar bioactivity due to structural analogs, though specific toxicological data are unavailable.

Research Findings and Limitations

Data Gaps: No direct studies on MFCD18317160 were found in the evidence. Comparisons rely on extrapolation from structurally related compounds . Contradictions in solubility metrics (e.g., CAS 1761-61-1 is labeled "soluble" despite low Log S values) highlight the need for standardized testing protocols .

Methodological Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.